molecular formula C28H46N2S B12554792 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol CAS No. 175921-30-9

10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol

Cat. No.: B12554792
CAS No.: 175921-30-9
M. Wt: 442.7 g/mol
InChI Key: YXIFRRGFWGUFDB-UHFFFAOYSA-N
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Description

10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by the introduction of the octyl group and the thiol group. Common reagents used in these reactions include pyridine derivatives, alkyl halides, and thiolating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives. These products can be further utilized in various applications, including material science and pharmaceuticals .

Scientific Research Applications

10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol involves its interaction with molecular targets through its thiol group and pyridine rings. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pyridine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol stands out due to its specific octyl group, which imparts unique hydrophobic properties and influences its reactivity and interactions. This makes it particularly valuable in applications requiring specific solubility and binding characteristics .

Properties

CAS No.

175921-30-9

Molecular Formula

C28H46N2S

Molecular Weight

442.7 g/mol

IUPAC Name

10-[4-(1-octylpyridin-4-ylidene)pyridin-1-yl]decane-1-thiol

InChI

InChI=1S/C28H46N2S/c1-2-3-4-5-10-13-20-29-22-16-27(17-23-29)28-18-24-30(25-19-28)21-14-11-8-6-7-9-12-15-26-31/h16-19,22-25,31H,2-15,20-21,26H2,1H3

InChI Key

YXIFRRGFWGUFDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CC(=C2C=CN(C=C2)CCCCCCCCCCS)C=C1

Origin of Product

United States

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